tert-Butyl 1-(4-fluorobenzoyl)piperidin-4-ylcarbamate
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Overview
Description
tert-Butyl 1-(4-fluorobenzoyl)piperidin-4-ylcarbamate is a chemical compound with the molecular formula C17H23FN2O3. It is known for its applications in various fields of scientific research, particularly in chemistry and pharmacology. The compound is characterized by the presence of a piperidine ring, a fluorobenzoyl group, and a tert-butyl carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-(4-fluorobenzoyl)piperidin-4-ylcarbamate typically involves the reaction of tert-butyl piperidin-4-ylcarbamate with 4-fluorobenzoic acid. The reaction is carried out in the presence of N-ethyl-N,N-diisopropylamine and N-[(dimethylamino)-3-oxo-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate as reagents. The reaction is conducted at room temperature (25°C) for approximately 3 hours. The product is then isolated and purified using standard techniques such as washing with water and brine, followed by drying over anhydrous sodium sulfate and concentration under reduced pressure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-(4-fluorobenzoyl)piperidin-4-ylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzoyl group, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidinylcarbamates.
Scientific Research Applications
tert-Butyl 1-(4-fluorobenzoyl)piperidin-4-ylcarbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of various industrial compounds
Mechanism of Action
The mechanism of action of tert-Butyl 1-(4-fluorobenzoyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-Butyl 1-(4-fluorobenzoyl)piperidin-4-ylcarbamate include:
- tert-Butyl (3S)-1-(4-fluorobenzoyl)-3-pyrrolidinylcarbamate
- tert-Butyl 4-(4-fluorobenzyl)-3-methylpiperazine-1-carboxylate
- tert-Butyl (3R)-1-(4-fluorobenzoyl)-3-pyrrolidinylcarbamate
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of a piperidine ring with a fluorobenzoyl group and a tert-butyl carbamate moiety. These structural elements contribute to its distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
tert-butyl N-[1-(4-fluorobenzoyl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)19-14-8-10-20(11-9-14)15(21)12-4-6-13(18)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRZDZDXRCIWLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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